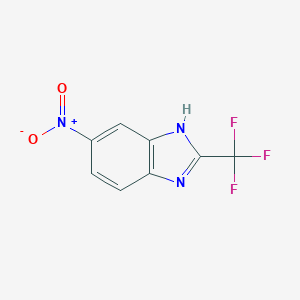

5-nitro-2-(trifluoromethyl)-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJRBJIEEALTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186363 | |

| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-19-5 | |

| Record name | 6-Nitro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 327-19-5). This molecule, belonging to the versatile benzimidazole class of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The strategic incorporation of a nitro group and a trifluoromethyl moiety on the benzimidazole scaffold imparts unique electronic and steric properties, influencing its reactivity and biological activity. This document details its synthesis, physicochemical properties, spectral data, and known biological activities, including its potential as an anticancer, antiviral, and antimicrobial agent. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Identity and Physical Properties

This compound is a solid, off-white to light yellow compound.[1] Its core structure consists of a benzimidazole ring system substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position.

| Property | Value | Reference |

| CAS Number | 327-19-5 | [2] |

| Molecular Formula | C₈H₄F₃N₃O₂ | [2] |

| Molecular Weight | 231.13 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 154-156 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Predicted pKa | Acidic: 8.5 ± 0.4, Basic: 1.2 ± 0.5 | ChemAxon |

| Predicted LogS | -2.8 | ChemAxon |

Synthesis

The synthesis of this compound is typically achieved through the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

General Experimental Protocol: Phillips Condensation

A common route for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[3] For the synthesis of this compound, the likely starting materials are 4-nitro-1,2-phenylenediamine and trifluoroacetic acid.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitro-1,2-phenylenediamine and an excess of trifluoroacetic acid is prepared. A common acid catalyst, such as 4N HCl, can be added.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then carefully neutralized with a base, such as a 10% sodium hydroxide solution, until alkaline to litmus paper.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring. The nitro group at the 5-position and the trifluoromethyl group at the 2-position will influence the chemical shifts of these protons. For the related 5-nitrobenzimidazole, aromatic protons appear in the range of δ 7.76-8.51 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups. For 5-nitrobenzimidazole, aromatic carbon signals are observed around δ 117.10-146.26 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

-

C=N stretch: A sharp band around 1620-1640 cm⁻¹.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).

Biological Activities and Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The presence of the nitro and trifluoromethyl groups in this compound is expected to enhance its therapeutic potential.

Anticancer Activity

Derivatives of 5-nitrobenzimidazole have demonstrated significant anticancer properties through various mechanisms.[6][7]

Potential Signaling Pathways:

-

EGFR/HER2 Inhibition: Some benzimidazole derivatives are known to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, which are crucial for cancer cell proliferation and survival.[8] This inhibition can lead to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis.[8]

-

ROS-JNK Pathway Induction: Nitroaromatic compounds can induce the generation of reactive oxygen species (ROS), which in turn can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[8] JNK activation can lead to the upregulation of pro-apoptotic proteins and trigger apoptosis.[8]

-

PARP Inhibition: Some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent poly (ADP-ribose) polymerase (PARP) inhibition activity, suggesting a potential mechanism of action for inducing apoptosis in cancer cells.[7]

Antiviral Activity

Benzimidazole derivatives, particularly those with a trifluoromethyl group, are known to possess antiviral properties.[9] The mechanism of action can vary depending on the virus. For Hepatitis C Virus (HCV), some benzimidazole-based inhibitors act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[10]

Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial drugs. 2-Trifluoromethylbenzimidazole derivatives have shown inhibitory effects against various bacteria and fungi.[9][11] The nitro group can also contribute to antimicrobial activity through metabolic activation by microbial nitroreductases to form reactive species that damage microbial DNA.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration.[8][12]

References

- 1. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 2. scbt.com [scbt.com]

- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

An In-depth Technical Guide to the Synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the primary synthetic route, provides a representative experimental protocol, and presents key data in a structured format.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical and biological properties. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups makes this compound an important intermediate for the synthesis of a wide range of functionalized derivatives for drug discovery and other applications.

Primary Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the cyclocondensation reaction of 4-nitro-1,2-phenylenediamine with trifluoroacetic acid. This reaction, often referred to as the Phillips-Ladenburg synthesis, proceeds by the formation of an intermediate amidine, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The reaction is typically acid-catalyzed and driven to completion by heating.

Experimental Protocols

Synthesis of this compound

-

Materials:

-

4-nitro-1,2-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethanol

-

Activated carbon

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitro-1,2-phenylenediamine (10.0 g, 0.065 mol) and trifluoroacetic acid (20 mL, 0.27 mol) is prepared.

-

The reaction mixture is heated to reflux at approximately 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing ice-water (200 mL).

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This should be done in a fume hood as CO₂ gas will be evolved.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then recrystallized from an appropriate solvent, such as aqueous ethanol, to yield the purified this compound. Activated carbon can be used during recrystallization to remove colored impurities.

-

The purified product is dried in a vacuum oven.

-

-

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point (m.p.) Analysis: To assess purity.

-

Data Presentation

The following table summarizes key quantitative and qualitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Yellow to orange solid | 99-56-9 |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Colorless liquid | 76-05-1 |

| This compound | C₈H₄F₃N₃O₂ | 231.13 | Off-white to yellow solid | 327-19-5 |

Note on Yield: A specific, citable yield for the synthesis of this compound could not be definitively ascertained from the surveyed literature. However, analogous benzimidazole syntheses typically report yields ranging from moderate to high, often in the 60-90% range, depending on the specific substrates and reaction conditions.

Conclusion

The synthesis of this compound is a straightforward process primarily achieved through the cyclocondensation of 4-nitro-1,2-phenylenediamine and trifluoroacetic acid. This guide provides a solid foundation for researchers and professionals in the field, outlining the core synthetic methodology and providing a practical, representative experimental protocol. Further optimization of reaction conditions may lead to improved yields and purity of this valuable chemical intermediate.

The Biological Activity of 5-Nitro-2-(Trifluoromethyl)-1H-Benzimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole ring gives rise to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a molecule with a distinct electronic profile that has been explored for a variety of therapeutic applications. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the molecule's interaction with biological targets, leading to a broad spectrum of activities, including antimicrobial, antiparasitic, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.

Synthesis

The synthesis of 2-substituted-5-nitrobenzimidazoles, including the trifluoromethyl derivative, is typically achieved through the condensation of 4-nitro-o-phenylenediamine with an appropriate carboxylic acid or its derivative. For the synthesis of this compound, trifluoroacetic acid is a common reagent. The reaction can be carried out under various conditions, including conventional heating or microwave irradiation to improve yields and reduce reaction times.[1]

Biological Activities

The unique structural features of this compound contribute to its significant biological activities. The benzimidazole core is structurally similar to purine nucleosides, allowing it to interact with various biopolymers within living systems.[2][3] The nitro group is crucial for the biological activity of many nitroaromatic compounds, often acting as a prodrug that is activated under hypoxic conditions found in certain bacteria, parasites, and solid tumors.[4][5][6][7]

Antimicrobial Activity

Derivatives of 5-nitro-1H-benzimidazole have demonstrated significant in vitro activity against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the reduction of the nitro group to form reactive nitroso, nitro radical anion, or hydroxylamine species, which can damage cellular macromolecules such as DNA and proteins.[4]

Table 1: In Vitro Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-nitro-1H-benzimidazole derivatives | Escherichia coli | Not specified (good activity) | [4] |

| 5-nitro-1H-benzimidazole derivatives | Staphylococcus aureus | Not specified (good activity) | [4] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | E. coli, S. aureus, C. albicans, A. niger | Significant activity | [8] |

| Various 2-substituted-1H-benzimidazoles | Staphylococcus aureus, Klebsiella spp. | Good activity (Compound 11) | [9] |

Antiparasitic Activity

The benzimidazole scaffold is a cornerstone of antiparasitic drug discovery, with drugs like albendazole and mebendazole being widely used. The this compound moiety has been incorporated into various structures to develop new antiparasitic agents.[10][11][12] The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization.[13] The nitro group can also contribute to antiparasitic activity through reductive activation, similar to its antimicrobial mechanism.[11]

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their activity against protozoa and Trichinella spiralis.[10] Furthermore, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have been investigated as antiprotozoal agents, showing activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[11]

Anticancer Activity

The cytotoxic potential of 5-nitrobenzimidazole derivatives against various cancer cell lines has been an active area of research.[2][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and targeting of receptor tyrosine kinases.[15][16] The hypoxic environment of solid tumors can facilitate the reductive activation of the nitro group, leading to selective cytotoxicity.

One study reported that a series of 5-nitro-1H-benzimidazole derivatives exhibited potent cytotoxic activity against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cell lines.[2] Another study highlighted that certain 2-substituted benzimidazoles act as multi-target enzyme inhibitors with antitumor and antiangiogenic activities.[16]

Table 2: In Vitro Cytotoxic Activity of 5-Nitrobenzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-nitro-1H-benzimidazole derivative (Compound 3) | A-549, HCT-116, MCF-7 | More active than doxorubicin | [2] |

| 5-nitro-1H-benzimidazole derivatives (Compounds 121, 122) | A-549, HCT-116, MCF-7, HepG2 | Equal potency to doxorubicin | [14] |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Angiotensin II type 1 receptor | 1.03 ± 0.26 nM (IC50) | [17] |

| 2-aryl benzimidazole derivative | HepG2 | Induces apoptosis | [18] |

| 2-substituted benzimidazole analogues | VEGF-A165/NRP-1 binding | 0.05–0.40 | [16] |

Enzyme Inhibition

The benzimidazole scaffold has been utilized to design inhibitors for various enzymes. For example, derivatives of 5-nitro benzimidazole have been synthesized and evaluated as angiotensin II receptor antagonists for their antihypertensive activities.[17] Additionally, certain benzimidazole analogues have been shown to be noncompetitive and irreversible inhibitors of xanthine oxidase.[19] Furthermore, N-oxide derivatives of 2-(substituted-phenyl)-5-nitrobenzimidazole have demonstrated inhibitory effects on topoisomerase I.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Microtiter Plates: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Reductive Activation of Nitrobenzimidazoles

A key mechanism of action for many nitroaromatic compounds, including 5-nitrobenzimidazoles, involves the enzymatic reduction of the nitro group. This process is particularly effective in the hypoxic environments characteristic of many microbes and solid tumors. The reduction generates highly reactive intermediates that can induce cellular damage.

Inhibition of Tubulin Polymerization

Many benzimidazole-based antiparasitic drugs exert their effect by binding to β-tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to the death of the parasite. While this is a well-established mechanism for many benzimidazoles, specific studies on this compound's interaction with tubulin would be needed for confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 11. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 19. Noncompetitive and irreversible inhibition of xanthine oxidase by benzimidazole analogues acting at the functional flavin adenine dinucleotide cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Nitro-2-(Trifluoromethyl)-1H-Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2][3] The strategic incorporation of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole core bestows a unique electronic and steric profile, leading to a diverse and potent array of biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic applications of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential.

Synthesis Strategies

The primary synthetic route to 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various carboxylic acids or aldehydes.[4][5][6] Microwave-assisted synthesis has been shown to provide better yields compared to conventional heating methods.[7]

General Experimental Protocol: Synthesis of 2-Aryl-5-Nitro-1H-Benzimidazoles

A common and effective method for the synthesis of these derivatives involves the reaction of 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent such as sodium metabisulfite.[5][6][8]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (DME) or a similar solvent

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ice bath

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Appropriate solvent system for TLC (e.g., Chloroform:Methanol 9:1)

-

Ethyl acetate for extraction

-

Methanol or ethanol for recrystallization

Procedure:

-

Dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1.01 equivalents) to the solution.

-

Stir the reaction mixture in an ice bath (0°C) for approximately 2 hours.

-

Following the initial stirring, reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.

-

After reflux, add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) to the reaction mixture.

-

Stir the mixture under reflux for an extended period, typically 48 hours, to effect cyclization.

-

Monitor the completion of the reaction using Thin Layer Chromatography.

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction with ethyl acetate and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to yield the final 2-substituted-5-nitrobenzimidazole derivative.[8]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas. The electron-withdrawing nature of both the nitro and trifluoromethyl groups plays a crucial role in their mechanism of action, which often involves interactions with biological macromolecules.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[9]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [9] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic keratinocytes) | 22.2 | [9] |

| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | A-549 (Lung Carcinoma) | More active than doxorubicin | [10][11] |

| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | HCT-116 (Colon Carcinoma) | More active than doxorubicin | [10][11] |

| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | MCF-7 (Breast Carcinoma) | More active than doxorubicin | [10][11] |

| Compounds 9 and 17b (E) (1-substituted 5-nitro-1H-benzimidazole derivatives) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to doxorubicin | [10][11] |

| N-substituted 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Five tested cancer cell lines | 1.84 - 10.28 µg/mL | [5][6] |

Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Escherichia coli | 2 - 16 | [5][6] |

| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Streptococcus faecalis | 2 - 16 | [5][6] |

| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | MSSA (methicillin-susceptible Staphylococcus aureus) | 2 - 16 | [5][6] |

| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | MRSA (methicillin-resistant Staphylococcus aureus) | 2 - 16 | [5][6] |

| 6-nitro-1H-benzimidazole derivative 4k | Candida albicans | 8 - 16 | [5][6] |

| 6-nitro-1H-benzimidazole derivative 4k | Aspergillus niger | 8 - 16 | [5][6] |

Antiparasitic Activity

The 2-(trifluoromethyl)-1H-benzimidazole scaffold has shown promise in the development of agents against various parasites.[1] The mode of action is often related to the reductive metabolism of the nitro group within the parasite.[1]

| Compound Class | Parasite | Activity | Reference |

| 2-(Trifluoromethyl)-1H-benzimidazole bioisosteres | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Active | [1] |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Trichomonas | Active | [1] |

Other Biological Activities

Derivatives of 5-nitrobenzimidazole have also been investigated for a range of other pharmacological effects, including:

-

Antihypertensive and Vasorelaxant Activity : Certain derivatives have demonstrated the ability to relax pre-contracted rat aorta rings, suggesting potential as antihypertensive agents.[8][12] One compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, displayed a high affinity for the angiotensin II type 1 receptor with an IC50 value of 1.03±0.26nM.[12]

-

Antioxidant Activity : Some 2-substituted-5-nitrobenzimidazole derivatives have shown significant radical scavenging activity.[13]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

References

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines existing data for the molecule with analytical predictions based on structurally similar compounds. This approach offers a robust framework for the characterization of this and other related benzimidazole derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, and the presence of a nitro group and a trifluoromethyl group is known to modulate the electronic properties and biological activity of molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound. This guide covers the key spectroscopic techniques used for the analysis of this molecule: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Compound | λmax (nm) | Solvent | Reference |

| 5-nitrobenzimidazole | 235, 302 | Alcohol | [1] |

| Benzimidazole | ~243, 274, 280 | Acetonitrile | [2] |

| Benzimidazole Schiff Base | 301, 358 | DMSO | [3] |

Based on these data, this compound is predicted to exhibit strong absorption bands in the range of 230-320 nm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is available from the NIST WebBook. The spectrum was obtained on a solid sample (KBr disc).[4] The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm-1) | Assignment |

| ~3400 | N-H stretching |

| ~1520, ~1340 | N-O stretching (NO2 group) |

| ~1620 | C=N stretching |

| ~1100-1300 | C-F stretching (CF3 group) |

| ~1450, ~1400 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the expected chemical shifts can be predicted based on the analysis of 5-nitrobenzimidazole and 5-(trifluoromethyl)benzimidazole.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The electron-withdrawing nitro and trifluoromethyl groups will cause a downfield shift of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.5 | d |

| H-6 | ~8.2 | dd |

| H-7 | ~7.8 | d |

| N-H | >12 | br s |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 (q) |

| C-4 | ~118 |

| C-5 | ~142 |

| C-6 | ~119 |

| C-7 | ~115 |

| C-3a | ~148 |

| C-7a | ~135 |

| CF3 | ~122 (q) |

Mass Spectrometry (MS)

The exact mass of this compound (C₈H₄F₃N₃O₂) is 231.0259 g/mol .[5] While experimental fragmentation data is not available, a predicted fragmentation pattern would likely involve the loss of the nitro group and cleavage of the imidazole ring.

| m/z | Predicted Fragment |

| 231 | [M]⁺ |

| 185 | [M - NO₂]⁺ |

| 158 | [M - NO₂ - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration in the range of 1-10 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 327-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 327-19-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities. Detailed experimental protocols and explorations of its potential mechanisms of action are presented to support further research and drug development efforts. The benzimidazole scaffold, particularly when substituted with electron-withdrawing groups like nitro and trifluoromethyl moieties, is a well-established pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and parasitology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 327-19-5 | N/A |

| Molecular Formula | C₈H₄F₃N₃O₂ | [1] |

| Molecular Weight | 231.13 g/mol | [1] |

| Melting Point | 154-156 °C | N/A |

| Appearance | Off-white to light yellow solid | N/A |

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy | A publicly available IR spectrum (KBr disc) shows characteristic peaks. | [2] |

| ¹H NMR Spectroscopy | Data for similar benzimidazole structures are available, but specific data for this compound is not readily found in the public domain. | N/A |

| ¹³C NMR Spectroscopy | Data for similar benzimidazole structures are available, but specific data for this compound is not readily found in the public domain. | N/A |

| Mass Spectrometry | Not readily available in the public domain. | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid or its derivatives. For this compound, the starting material would be 4-nitro-1,2-phenylenediamine.

General Synthesis Pathway

The following diagram illustrates a general and widely used method for the synthesis of 2-(trifluoromethyl)-benzimidazoles, known as the Phillips cyclocondensation.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on similar syntheses)

-

Materials:

-

4-nitro-1,2-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

4M Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

-

Activated charcoal

-

-

Procedure:

-

In a round-bottom flask, a mixture of 4-nitro-1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents) in 4M HCl is prepared.

-

The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and then neutralized with ammonium hydroxide until a precipitate forms.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water), potentially with the use of activated charcoal to remove colored impurities.

-

Biological Activities and Potential Applications

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, and the introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position is expected to confer potent biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as anticancer agents. A notable mechanism of action is the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.

One study identified a 2-(trifluoromethyl)benzimidazole derivative as a novel ferroptosis inducer that acts by inhibiting the cystine/glutamate antiporter (system Xc-).[3] This inhibition leads to a depletion of intracellular glutathione (GSH), a key antioxidant, rendering the cancer cells susceptible to oxidative stress and subsequent death.

Caption: Proposed mechanism of anticancer action via ferroptosis induction.

Antiparasitic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic therapy. The trifluoromethyl group at the C2 position has been shown to be a key determinant for potent activity against various protozoan and helminthic parasites.

Studies on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated significant in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[4] Some derivatives also exhibited in vivo efficacy against Trichinella spiralis.[4] The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in the parasite. However, some studies on 2-(trifluoromethyl)-benzimidazole derivatives suggest that their antiparasitic effect may not be mediated by tubulin inhibition, indicating an alternative mechanism of action that warrants further investigation.[5]

Antimicrobial Activity

The benzimidazole scaffold is also associated with broad-spectrum antimicrobial activity. The presence of a nitro group is often linked to the antimicrobial efficacy of related compounds, such as nitroimidazoles, where the nitro group is reductively activated within the microorganism to generate radical species that damage cellular components. While specific data for this compound is limited, it is plausible that it possesses antimicrobial properties.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

-

Procedure:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound (typically dissolved in DMSO and then diluted in culture medium).

-

After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

-

In Vitro Antiparasitic Activity (Growth Inhibition Assay)

This protocol can be adapted for various protozoan parasites grown in axenic culture.

-

Procedure:

-

Parasites are cultured in their specific growth medium to the logarithmic phase.

-

The parasites are then incubated with various concentrations of the test compound.

-

After a predetermined incubation period (e.g., 24-48 hours), the number of viable parasites is determined using a hemocytometer or a viability stain (e.g., trypan blue).

-

The IC50 value is determined by comparing the growth of treated parasites to that of untreated controls.

-

Safety and Toxicity

Limited safety and toxicity data are publicly available for this compound. As with any novel chemical entity, it should be handled with appropriate precautions in a laboratory setting. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its structural features suggest potential for potent anticancer, antiparasitic, and antimicrobial activities. This technical guide provides a foundation for researchers by consolidating available data and outlining key experimental approaches. Further research is warranted to fully elucidate its biological mechanisms of action, define its therapeutic potential, and establish a comprehensive safety profile.

References

- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nitrobenzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a multitude of biological targets. The incorporation of a nitro group onto this scaffold significantly modulates its electronic properties, often enhancing its therapeutic efficacy. This technical guide provides an in-depth exploration of the potential therapeutic applications of nitrobenzimidazoles, focusing on their anticancer, antimicrobial, antiparasitic, and antihypertensive properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development in this promising area.

Anticancer Applications

Nitrobenzimidazole derivatives have emerged as a significant class of compounds with potent anticancer activity. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and interference with DNA replication.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which certain nitrobenzimidazoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]

Mechanism of Action: DNA Intercalation

The planar structure of the benzimidazole ring allows some nitro-derivatives to function as DNA intercalating agents. By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately triggering cell death.[3]

Signaling Pathway Involvement: PI3K/Akt/mTOR

Recent studies suggest that the anticancer activity of some benzimidazole derivatives is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival.[1][4][5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] While direct inhibition of mTOR by nitrobenzimidazoles is an active area of research, their ability to modulate this pathway presents a promising avenue for targeted cancer therapy.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various nitrobenzimidazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Anilinopyridyl-linked oxindole conjugate 6r | A549 (Lung) | 9.85 - 23.94 | [8] |

| 2-Anilinopyridyl-linked oxindole conjugate 6y | A549 (Lung) | 9.85 - 23.94 | [8] |

| Benzimidazole derivative 7n | SK-Mel-28 (Melanoma) | 5.05 ± 0.13 | [2][9] |

| Benzimidazole derivative 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [2][9] |

| Benzimidazole derivative 12j | SK-Mel-28 (Melanoma) | 5.65 ± 0.05 | [9] |

| Triazine benzimidazole derivative | Various | 0.41 (mean) | [1] |

| Benzimidazole-2-thione derivatives | RD (Rhabdomyosarcoma) | Varies | [10] |

| N-substituted 6-nitro-1H-benzimidazole 4k | Multiple | Varies | [11] |

| Benzimidazole-urea derivative 153 | HePG2 (Liver) | 0.40 ± 0.1 µg/mL | [12] |

| Benzimidazole-urea derivative 155 | HePG2 (Liver) | 0.70 ± 0.3 µg/mL | [12] |

Experimental Protocols

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by an increase in absorbance.

-

Materials: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds, and a microplate reader.

-

Procedure:

-

Reconstitute tubulin in G-PEM buffer.

-

Add reconstituted tubulin to a pre-warmed 96-well plate.

-

Add varying concentrations of the test compound (e.g., 0.1 µM–10 µM).

-

Record the absorbance at 340 nm every 60 seconds for one hour at 37°C.[10]

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined from dose-response curves.[3][10]

-

This assay determines if a compound can displace a known DNA intercalator, ethidium bromide (EtBr).

-

Principle: The fluorescence of EtBr is significantly enhanced upon intercalation into DNA. A competing intercalator will displace EtBr, leading to a decrease in fluorescence.

-

Materials: Calf thymus DNA (ct-DNA), ethidium bromide, test compound, appropriate buffer, and a spectrofluorometer.

-

Procedure:

-

Prepare a solution of ct-DNA and EtBr and allow the complex to form.

-

Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of the nitrobenzimidazole derivative.

-

Record the fluorescence intensity after each addition. A significant quenching of fluorescence indicates DNA intercalation.

-

Antimicrobial and Antiparasitic Applications

Nitrobenzimidazoles have demonstrated broad-spectrum activity against various bacteria, fungi, and protozoan parasites.

Mechanism of Action

The antimicrobial and antiparasitic activity of nitrobenzimidazoles is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can cause damage to cellular macromolecules, including DNA, leading to cell death.[13]

Quantitative Data: Antimicrobial and Antiparasitic Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and IC50 values of various nitrobenzimidazole derivatives against selected microbes and parasites.

| Compound | Organism | Activity (MIC/IC50) | Reference |

| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 mm (zone of inhibition) | [14] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol | Escherichia coli | 17 mm (zone of inhibition) | [14] |

| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 µg/mL (MIC) | [15] |

| 3-nitroimidazo[1,2-b]pyridazine derivative | Giardia lamblia | Sub-nanomolar (IC50) | [16] |

| 4(5)-bromo-1-(4-cyanophenacyl)-5(4)-nitroimidazole | Trypanosoma cruzi | 1.15 µg/mL (IC50) | [17] |

| 3-Nitrotriazole derivative 8 | Trypanosoma cruzi | 0.39 µM (IC50) | [18] |

| Nitrotriazole-based compounds | Trypanosoma cruzi | 8 - 462 nM (IC50) | [19] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The lowest concentration of the drug that prevents visible growth of a microorganism in a liquid medium is determined.

-

Materials: Test compound, appropriate solvent (e.g., DMSO), sterile 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), microbial strains, and a 0.5 McFarland standard.

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.

-

Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

-

Add the inoculum to each well of the plate.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][20]

-

Antihypertensive Applications

Certain nitrobenzimidazole derivatives have been identified as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.

Mechanism of Action

These compounds act as angiotensin II receptor blockers (ARBs). By competitively inhibiting the binding of angiotensin II to the AT1 receptor, they prevent vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[3][21]

Signaling Pathway: Angiotensin II Receptor Type 1

The binding of angiotensin II to the AT1 receptor activates Gq/11 proteins, leading to a signaling cascade that results in physiological responses such as vasoconstriction. Nitrobenzimidazole-based AT1 antagonists block this initial binding step.

Quantitative Data: Antihypertensive Activity

The following table includes IC50 and EC50 values for nitrobenzimidazole derivatives related to AT1 receptor antagonism and vasorelaxant activity.

| Compound | Assay | Activity Value | Reference |

| Compound 3 (5-nitro benzimidazole derivative) | AT1 Receptor Binding | 1.03 ± 0.26 nM (IC50) | |

| Compound 13 (5-nitro benzimidazole derivative) | Ex vivo vasorelaxation | 1.81 µM (EC50) | [22] |

| Compound 6f (6-substituted benzimidazole) | AT1 Receptor Binding | 3 nM (IC50) | [23] |

| Compound 11g (6-substituted benzimidazole) | AT1 Receptor Binding | 0.1 nM (IC50) | [23] |

| Compound 8R (6-substituted benzimidazole) | AT1 Receptor Binding | 1.1 nM (IC50) |

Experimental Protocol: Angiotensin II Receptor Binding Assay

This assay is used to determine the affinity of a compound for the AT1 receptor.

-

Principle: The ability of a test compound to displace a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) from the AT1 receptor is measured.

-

Materials: Cell membranes expressing the AT1 receptor (e.g., from rat liver), radiolabeled angiotensin II analog, test compound, wash buffer, glass fiber filters, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value is calculated from the competition binding curve.[8]

-

Conclusion

Nitrobenzimidazole derivatives represent a versatile and promising class of compounds with a broad spectrum of potential therapeutic applications. Their efficacy as anticancer, antimicrobial, antiparasitic, and antihypertensive agents is supported by a growing body of evidence. The mechanisms of action, though varied, often hinge on fundamental cellular processes, making them attractive candidates for further drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate continued research into this important class of molecules, with the ultimate goal of translating these findings into novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Graphviz dot examples · GitHub [gist.github.com]

- 22. Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Studies of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies concerning 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes the available quantitative data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a scaffold that is structurally similar to endogenous purines, allowing for interaction with a variety of biological targets. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole core can significantly enhance its biological potency, leading to promising antiparasitic and anticancer properties. This guide focuses on the in vitro evaluation of this compound, providing a valuable resource for its further investigation and development.

Data Presentation: Biological Activities

While specific quantitative data for this compound is not always available in the public domain, the following tables summarize the in vitro activity of closely related 2-(trifluoromethyl)- and 5-nitro-benzimidazole derivatives against various parasites and cancer cell lines. This data provides a strong indication of the potential efficacy of the target compound.

Table 1: In Vitro Antiparasitic Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

| Compound Derivative | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | < 1 | Albendazole | > 10 | [1] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | < 1 | Metronidazole | > 10 | [1] |

| 2-(Trifluoromethyl)-1H-benzimidazole series | Giardia intestinalis | Nanomolar range | Albendazole | - | |

| 2-(Trifluoromethyl)-1H-benzimidazole series | Entamoeba histolytica | Nanomolar range | Metronidazole | - | |

| 2-(Trifluoromethyl)-1H-benzimidazole series | Trichomonas vaginalis | Nanomolar range | Metronidazole | - |

Table 2: In Vitro Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

| Compound Derivative | Cancer Cell Line | IC50 | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [2] |

| 2-Aryl-5(6)-nitro-1H-benzimidazole series | K562 (Leukemia) | Apoptosis induction | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.

Synthesis of this compound

This protocol is a general method for the synthesis of 2-(trifluoromethyl)-benzimidazoles via the Phillips-Ladenburg condensation.

Materials:

-

4-Nitro-o-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1 equivalent) and polyphosphoric acid (10 equivalents by weight).

-

Add trifluoroacetic acid (1.2 equivalents) dropwise to the mixture while stirring.

-

Heat the reaction mixture to 140-160°C and maintain it under reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiparasitic Susceptibility Assay

This protocol describes a method for determining the 50% inhibitory concentration (IC50) against protozoan parasites.

Materials:

-

Trophozoites of Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis

-

Appropriate culture medium (e.g., TYI-S-33 for Giardia and Entamoeba, Diamond's medium for Trichomonas)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Reference drug (e.g., Metronidazole, Albendazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Incubator (37°C, with appropriate anaerobic conditions for some parasites)

-

Microplate reader

Procedure:

-

Culture the parasite trophozoites to the logarithmic phase of growth.

-

Harvest and count the trophozoites, then adjust the concentration to 1 x 10⁵ cells/mL in fresh culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compound and the reference drug in the culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank). The final concentration of DMSO should not exceed 0.5%.

-

Incubate the plates at 37°C for 48 hours under the appropriate atmospheric conditions.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Reference anticancer drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Allow the cells to adhere overnight in the incubator.

-

Prepare serial dilutions of the test compound and reference drug in the culture medium.